molecular formula C6H9ClN2O B567772 (4-Aminopyridin-2-yl)methanol hydrochloride CAS No. 1354940-95-6

(4-Aminopyridin-2-yl)methanol hydrochloride

Cat. No. B567772
M. Wt: 160.601
InChI Key: CRKQGIUTVRMJEM-UHFFFAOYSA-N
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Description

“(4-Aminopyridin-2-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 1354940-95-6 . It has a molecular weight of 160.6 and its molecular formula is C6H9ClN2O. It is a solid substance stored at room temperature .


Molecular Structure Analysis

The InChI code for “(4-Aminopyridin-2-yl)methanol hydrochloride” is 1S/C6H8N2O.ClH/c7-5-1-2-8-6(3-5)4-9;/h1-3,9H,4H2,(H2,7,8);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(4-Aminopyridin-2-yl)methanol hydrochloride” is a solid substance stored at room temperature . It has a molecular weight of 160.6 and its molecular formula is C6H9ClN2O.

Scientific Research Applications

Polymer Synthesis

A study by Kim et al. (2018) highlighted the role of 4-aminopyridine derivatives in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) (PPE), where a catalyst system involving 4-aminopyridine/Cu(I) chloride showed exceptional efficiency. This system facilitated the fastest reaction rate and lowest by-product production due to the high basicity of 4-aminopyridine and minimal steric hindrance, underscoring its potential in producing high-performance polymers (Kim et al., 2018).

Neurophysiology and Spinal Cord Injury

In the realm of neurophysiology, 4-aminopyridine-3-methanol (4-AP-3-MeOH), a derivative of 4-aminopyridine, was found to significantly restore axonal conduction in injured spinal cord white matter. This compound is more potent than 4-AP and does not alter axonal electrophysiological properties, making it an optimal choice for spinal cord injury treatment (Sun et al., 2010).

Catalytic Elimination of Methanol

Research by Qia (2015) introduced two organic-inorganic hybrids synthesized using hydrothermal methods for the catalytic elimination of gaseous methanol. These compounds, containing 4-aminopyridine ligands, showed improved catalytic activity and stability compared to traditional catalysts, offering a promising approach for methanol elimination processes (Qia, 2015).

Charge Transfer Complexes

Al-Ahmary et al. (2011) conducted a study on the hydrogen bonded charge transfer complex (HBCT) between 2-aminopyridine and chloranilic acid, where the stoichiometry of the complex was identified as 1:1. This research is indicative of the potential applications of aminopyridine derivatives in developing materials with specific electronic properties, relevant for electronic and photonic devices (Al-Ahmary et al., 2011).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes correspond to specific hazards such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

(4-aminopyridin-2-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c7-5-1-2-8-6(3-5)4-9;/h1-3,9H,4H2,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKQGIUTVRMJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminopyridin-2-yl)methanol hydrochloride

CAS RN

1354940-95-6
Record name (4-aminopyridin-2-yl)methanol hydrochloride
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